molecular formula C14H9BrO3 B13863436 2-(3-Bromobenzoyl)benzoic acid CAS No. 65565-11-9

2-(3-Bromobenzoyl)benzoic acid

Cat. No.: B13863436
CAS No.: 65565-11-9
M. Wt: 305.12 g/mol
InChI Key: OREZKFHBYZRYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9BrO3 It is a derivative of benzoic acid, where a bromobenzoyl group is attached to the second position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzoyl)benzoic acid typically involves the bromination of benzoic acid derivatives. One common method includes the reaction of 3-bromobenzoyl chloride with benzoic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromobenzoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzoyl)benzoic acid involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of polysaccharides into monosaccharides. This results in a decrease in blood glucose levels . The compound may also inhibit other enzymes or receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (bromobenzoyl and carboxyl), which allow it to participate in a wide range of chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules, enhancing its utility in various scientific and industrial applications .

Properties

CAS No.

65565-11-9

Molecular Formula

C14H9BrO3

Molecular Weight

305.12 g/mol

IUPAC Name

2-(3-bromobenzoyl)benzoic acid

InChI

InChI=1S/C14H9BrO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,17,18)

InChI Key

OREZKFHBYZRYJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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